2-Picoline,3-isopropenyl-(6CI)
Description
Properties
CAS No. |
102879-26-5 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.194 |
IUPAC Name |
2-methyl-3-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H11N/c1-7(2)9-5-4-6-10-8(9)3/h4-6H,1H2,2-3H3 |
InChI Key |
SVLPIUNJNGFRNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C(=C)C |
Synonyms |
2-Picoline,3-isopropenyl-(6CI) |
Origin of Product |
United States |
Condensation and Cyclization Reactions:
Traditional methods for pyridine (B92270) ring synthesis, such as the Hantzsch or Chichibabin reactions, involve the condensation of aldehydes, ketones, and an ammonia (B1221849) source. mdpi.comwikipedia.org A hypothetical route to 2-Methyl-3-isopropenylpyridine could involve the condensation of a C5-dicarbonyl compound equivalent with ammonia.
Traditional Approach: These reactions often require high temperatures, harsh acidic or basic conditions, and may produce significant byproduct waste, leading to low atom economy. The use of volatile organic solvents is also common.
Green Chemistry Perspective: Modern approaches focus on replacing harsh conditions with efficient catalysts. Iron chlorides (FeCl₃), for instance, have been used as inexpensive and environmentally benign catalysts for pyridine synthesis. researchgate.net The use of alternative energy sources like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net Furthermore, replacing traditional organic solvents with greener alternatives like water, ethanol, or bio-derived solvents like eucalyptol (B1671775) is a key goal. researchgate.netmdpi.com Catalyst-free, one-pot multicomponent reactions under ultrasound irradiation have also proven effective for creating highly functionalized pyridines, representing a significant green advancement. researchgate.net
Functionalization of a Pre Existing Pyridine Ring:
An alternative strategy involves starting with a simpler, readily available pyridine (B92270), such as 2-picoline (2-methylpyridine), and introducing the isopropenyl group at the 3-position.
Wittig-type Reaction: A common method for forming a carbon-carbon double bond is the Wittig reaction. unigoa.ac.inpressbooks.pub This pathway would likely involve the initial acylation of 2-picoline to form 3-acetyl-2-methylpyridine, followed by reaction with a phosphonium (B103445) ylide (e.g., methylenetriphenylphosphorane). While effective, the classic Wittig reaction suffers from poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. masterorganicchemistry.com The reaction also typically requires strong, hazardous bases like n-butyllithium and anhydrous solvents. pressbooks.pubmasterorganicchemistry.com
Cross-Coupling Reactions: Modern catalytic cross-coupling reactions offer a more atom-economical and versatile alternative. A plausible route would be the Suzuki-Miyaura coupling of a 3-halo-2-methylpyridine with isopropenylboronic acid or its ester. scielo.org.mx This approach benefits from the high efficiency of palladium catalysts, which can be used at very low loadings. Significant progress has been made in performing these reactions in greener solvents, including water or ethanol, often with the aid of surfactants. researchgate.netresearchgate.net This avoids the use of more hazardous solvents like DMF or toluene.
Comparative Evaluation of Synthetic Routes
The following table provides a comparative analysis of hypothetical synthetic routes for 2-Methyl-3-isopropenylpyridine based on their adherence to green chemistry principles.
| Synthetic Route | Key Green Principles Addressed | Potential Advantages | Potential Disadvantages |
| Traditional Condensation | Prevention (if high yield) | Utilizes simple starting materials. | Low atom economy, harsh conditions (high temp.), hazardous solvents, significant waste. |
| Catalytic Condensation | Catalysis, Energy Efficiency | Use of benign catalysts (e.g., Iron), potential for lower energy input (microwaves), improved yields. researchgate.netresearchgate.net | May still require purification from catalyst and byproducts. |
| Wittig Reaction | Designing Safer Chemicals (avoids some harsher reagents of other methods) | Well-established and predictable reaction for alkene formation. unigoa.ac.in | Poor atom economy (phosphine oxide waste), use of hazardous strong bases (n-BuLi), anhydrous solvents. masterorganicchemistry.com |
| Suzuki Cross-Coupling | Atom Economy, Catalysis, Safer Solvents | High atom economy, very low catalyst loadings, high functional group tolerance, potential for use in green solvents like water/ethanol. researchgate.netscielo.org.mx | Palladium catalysts can be expensive, boronic acids can be unstable, potential for metal contamination in the product. |
This analysis suggests that a catalytic cross-coupling reaction represents the most promising "green" route for the synthesis of 2-Methyl-3-isopropenylpyridine, provided the catalyst is efficient and recyclable and benign solvents are used. Catalytic one-pot condensation reactions also offer a significant improvement over traditional methods.
Mechanistic Investigations of Reactions Involving 2 Methyl 3 Isopropenylpyridine and Analogues
Nucleophilic Aromatic Substitution (SNAr) Pathways on Pyridine (B92270) Rings
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyridine rings. researchgate.netwikipedia.org This pathway is particularly favored when the pyridine ring is activated by electron-withdrawing groups positioned ortho or para to a leaving group, such as a halide. wikipedia.org In the context of pyridine derivatives, the nitrogen atom itself acts as an activating group, enhancing the ring's susceptibility to nucleophilic attack, especially at the 2- and 4-positions. tandfonline.comvaia.com This is because the negative charge of the intermediate, often a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom. vaia.comimperial.ac.uk
For 2-methyl-3-isopropenylpyridine, the presence of the methyl and isopropenyl groups influences the regioselectivity of SNAr reactions. While the nitrogen atom directs nucleophilic attack to the ortho (C2, C6) and para (C4) positions, the electronic and steric effects of the substituents must be considered. Research on related substituted pyridines shows that SNAr reactions on 2- or 4-halopyridines are a convenient method for synthesizing substituted pyridines. researchgate.netacs.org For instance, studies on 2-methyl-3-nitropyridines demonstrate that the nitro group can be displaced by sulfur nucleophiles via an SNAr mechanism. mdpi.com When two nitro groups are present at the 3- and 5-positions of a 2-methylpyridine (B31789), nucleophilic substitution can lead to a mixture of isomers, with the regioselectivity being influenced by both the electronic effects of other substituents and the steric hindrance of the nucleophile. mdpi.com
The mechanism of SNAr reactions typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.com The formation of this intermediate is generally the rate-determining step. masterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity.
Radical-Mediated Reaction Pathways
Radical reactions offer a complementary approach to pyridine functionalization. These reactions proceed through a distinct three-stage mechanism: initiation, propagation, and termination. numberanalytics.comlibretexts.org Initiation involves the formation of a radical species, often through the use of heat, light, or a radical initiator. numberanalytics.comyoutube.com This is followed by a self-sustaining chain propagation sequence where a radical reacts with a non-radical to generate a new radical. wikipedia.org The process concludes with termination, where two radicals combine. numberanalytics.com
In the context of pyridine derivatives, radical-mediated C-H alkylation has emerged as a powerful tool. acs.org For instance, the Minisci reaction allows for the direct alkylation of electron-deficient heterocycles like pyridine. nih.gov Mechanistic investigations suggest that these reactions can involve radical-radical coupling pathways. organic-chemistry.org For example, a mechanochemically activated magnesium(0) metal-mediated C-4 alkylation of pyridines is proposed to proceed via the in situ generation of magnesium(I) species that reduce pyridine to a stable C-4 radical, which then reacts with an alkyl radical. organic-chemistry.org
The isopropenyl group on 2-methyl-3-isopropenylpyridine can also participate in radical reactions. Radical addition to the double bond is a plausible pathway, where a radical species adds to the isopropenyl group, generating a new radical on the adjacent carbon. This new radical can then undergo further reactions, propagating a radical chain. wikipedia.org
Electrophilic Addition and Substitution Mechanisms of the Isopropenyl Group
The isopropenyl group of 2-methyl-3-isopropenylpyridine provides a site for electrophilic addition reactions. The double bond of the isopropenyl group is electron-rich and can be attacked by electrophiles. This reaction typically proceeds through a two-step mechanism. First, the electrophile adds to one of the carbons of the double bond, forming a carbocation intermediate on the other carbon. In the case of the isopropenyl group, the more stable tertiary carbocation adjacent to the pyridine ring would be preferentially formed. This intermediate is then attacked by a nucleophile to yield the final addition product.
While the pyridine ring itself is generally unreactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, the isopropenyl group can undergo such reactions. gcwgandhinagar.com However, electrophilic aromatic substitution (SEAr) on the pyridine ring is difficult and typically occurs at the 3-position to avoid placing a positive charge on the electronegative nitrogen atom in the intermediate. imperial.ac.ukatlas.orgdalalinstitute.com The presence of the isopropenyl group could potentially influence the reactivity and regioselectivity of any electrophilic attack on the ring, although direct electrophilic substitution on the ring is generally less favorable than addition to the isopropenyl group.
Structural Dynamics and Regioselectivity in Alkylation Reactions
The regioselectivity of alkylation reactions on pyridine rings is a significant challenge in organic synthesis. acs.org Recent mechanistic studies have revealed that the structural dynamics of the reagents, particularly organolithium clusters, play a crucial role in directing the site of functionalization. acs.orgchemistryviews.org
For instance, in the alkylation of pyridines, the aggregation state of alkyllithium reagents can dictate the regioselectivity. acs.org It has been shown that tetrameric alkyllithium clusters tend to favor C4-alkylation, while dimeric clusters preferentially lead to C2-alkylation. acs.orgchemistryviews.org This control is attributed to the different steric environments presented by the various cluster isomers. acs.org The choice of solvent also plays a critical role, as coordinating solvents like tetrahydrofuran (B95107) (THF) can influence the aggregation state of the alkyllithium species. acs.org
In the case of 2-methyl-3-isopropenylpyridine, alkylation can occur at multiple positions. The acidity of the methyl group's protons at the C2 position is increased due to the electron-withdrawing nature of the pyridine nitrogen, making this position susceptible to deprotonation and subsequent alkylation. pearson.comnih.gov The pyridine nitrogen can also be alkylated to form a pyridinium (B92312) salt. gcwgandhinagar.com The regioselectivity between N-alkylation and C-alkylation, as well as the specific carbon atom that is alkylated, is influenced by factors such as the nature of the alkylating agent, the base used, and the reaction conditions. cdnsciencepub.comorganic-chemistry.org Studies on 3-alkylpyridines have shown that the steric bulk of the alkyl group can influence the position of phenylation, with smaller alkyl groups favoring attack at the 2-position and bulkier groups directing the attack to the 5-position. cdnsciencepub.com
Table 1: Regioselectivity in the Alkylation of Pyridines
| Activator | Solvent | C4-Alkylation Yield (%) | C2-Alkylation Yield (%) | Reference |
|---|---|---|---|---|
| Methyllithium | 1,2-DME | Moderate to good | <1 | acs.org |
| sec-Butyllithium | THF/toluene | <1 | Good | acs.org |
| sec-Butyllithium | Toluene | 42 | 8 | acs.org |
| sec-Butyllithium | n-hexane | 40 | 10 | acs.org |
Role of Reaction Intermediates and Transition States in Pyridine Functionalization
The functionalization of pyridine rings proceeds through various reaction intermediates and transition states that are critical in determining the reaction outcome. unjani.ac.idfrontiersin.org In SNAr reactions, the key intermediate is the negatively charged Meisenheimer complex. imperial.ac.uk The stability of this intermediate, which is influenced by the delocalization of the negative charge, dictates the reaction's feasibility and regioselectivity. imperial.ac.uk
In electrophilic substitutions, the reaction proceeds through a high-energy carbocation intermediate. dalalinstitute.com The relative stability of these intermediates for attack at different positions on the pyridine ring explains the observed regioselectivity, with attack at the 3-position being favored. atlas.org
For reactions involving organometallic reagents, the structure of the intermediates is often complex. For example, in the alkylation of pyridines with alkyllithium reagents, the formation of various aggregated clusters as intermediates directs the regioselectivity. acs.org Density functional theory (DFT) calculations have been used to study the transition states in nucleophilic substitution reactions of pyridine derivatives, revealing that the nature of the orbitals involved in the transition state can be complex, sometimes involving a mix of orbitals from both the nucleophile and the substrate. researchgate.net
In some cases, highly reactive intermediates such as pyridynes can be generated. chemistryviews.org These intermediates can then react with various reagents to produce difunctionalized pyridines. chemistryviews.org The understanding and characterization of these transient species are crucial for developing new synthetic methodologies. chemrxiv.org
Polymerization Chemistry of 2 Methyl 3 Isopropenylpyridine Monomers
Anionic Polymerization Studies of Isopropenyl-Pyridine Derivatives
Anionic polymerization of isopropenyl-pyridine monomers, such as 2-isopropenylpyridine (B1346815) (2-IPP), has been shown to proceed in a living manner, particularly in polar solvents like tetrahydrofuran (B95107) (THF). researchgate.net Initiators like sodium naphthalene (B1677914) or oligo(α-methylstyryl)lithium can be used to start the polymerization. researchgate.net The resulting polymers often exhibit a distinct color, such as red for poly(2-isopropenylpyridine), which is characteristic of the living carbanionic species in the system. researchgate.net
The anionic polymerization of these monomers displays key characteristics of a living system. When conducted at low temperatures, typically around -78°C, the polymerization yields polymers with predictable molecular weights based on the monomer-to-initiator ratio and narrow molecular weight distributions (polydispersity index, MWD or PDI, often below 1.2). acs.orgacs.orgresearchgate.net These features indicate a high degree of control over the polymerization process, with minimal chain termination or transfer reactions. figshare.com
A defining feature of this system is its reversibility. The polymerization exists in an equilibrium between the monomer and the active polymer chains. researchgate.net If the temperature of the polymerization system is raised (e.g., from -78°C to 0°C or higher), depolymerization occurs, and the polymer reverts to the monomer. acs.orgresearchgate.net This behavior confirms the "living" nature of the propagating carbanions at the chain ends. acs.orgresearchgate.net The stability of these living polymers at low temperatures is notable; for instance, living poly(p-diisopropenylbenzene) has been shown to be stable for extended periods (e.g., 168 hours at -78°C). figshare.com
Table 1: Characteristics of Anionic Polymerization of Isopropenyl Monomers
| Monomer System | Initiator | Solvent | Temperature (°C) | Key Characteristics | MWD (PDI) | Source |
|---|---|---|---|---|---|---|
| 2-Isopropenylpyridine | Sodium Naphthalene | THF | Low Temp. | Living, Equilibrium with monomer | N/A | researchgate.net |
| Isopropenylthiophenes | sec-BuLi | THF | -78 | Living, Quantitative conversion | < 1.2 | acs.orgacs.org |
| p-Diisopropenylbenzene | Oligo(α-methylstyryl)lithium / KOBut | THF | -78 | Living, Stable for >168h | ≤ 1.03 | figshare.com |
The equilibrium nature of the anionic polymerization of isopropenyl-pyridines is governed by thermodynamic parameters. researchgate.net213.55.90 A crucial parameter is the ceiling temperature (Tc), which is the temperature at which the rate of polymerization equals the rate of depolymerization for a given monomer concentration. researchgate.net Above this temperature, polymerization is thermodynamically unfavorable.
For isopropenyl monomers with π-deficient rings like pyridine (B92270), the ceiling temperatures are noted to be significantly higher compared to α-methylstyrene derivatives. acs.org For example, the anionic polymerization of 2-isopropenylpyridine in THF has a reported ceiling temperature of 27 ± 3 °C. researchgate.net The enthalpy (ΔH) and entropy (ΔS) of polymerization for a related monomer, 4-cyano-α-methylstyrene, were determined to be -7.64 ± 0.5 kcal/mol and -25.5 ± 1.3 cal/mol·K, respectively. researchgate.net These negative values for ΔH and ΔS are typical for chain polymerizations of alkene monomers. 213.55.90
Table 2: Thermodynamic Parameters for Anionic Polymerization of Isopropenyl Monomers in THF
| Monomer | ΔH (kcal/mol) | ΔS (cal/mol·K) | Ceiling Temperature (Tc) (°C) | Source |
|---|---|---|---|---|
| 4-Cyano-α-methylstyrene | -7.64 ± 0.5 | -25.5 ± 1.3 | 27 ± 3 | researchgate.net |
| 5-Phenyl-2-isopropenylthiophene | -8.09 ± 0.22 | -27.3 ± 0.9 | 24 | acs.orgacs.org |
The living nature of isopropenyl-pyridine polymerization makes these monomers excellent candidates for the synthesis of well-defined block copolymers via sequential monomer addition. figshare.comethernet.edu.et To successfully create block copolymers, the monomers must be added in an order of increasing electron affinity, ensuring that the nucleophilicity of the living polymer chain end is sufficient to initiate the polymerization of the next monomer. nih.gov
The general reactivity order for anionic polymerization is: Styrene (B11656) < Butadiene ~ Isoprene < Vinyl Pyridine < Methyl Acrylate. nih.gov This allows for the synthesis of novel block copolymers containing segments of poly(isopropenyl-pyridine). For instance, block copolymers of p-diisopropenylbenzene (p-DIPB), a monomer with similar reactivity to 2-vinylpyridine (B74390) (2VP), have been successfully synthesized with styrene (S) and tert-butyl methacrylate (B99206) (tBMA). figshare.com This resulted in new structures like PS-block-P(p-DIPB) and P(p-DIPB)-block-PtBMA. figshare.com
Thermodynamics and Kinetics of Monomer Conversion
Other Polymerization Mechanisms (e.g., Cationic, Radical, RAFT)
Beyond anionic methods, isopropenyl-pyridine and its analogs can be polymerized through other mechanisms, though with varying degrees of control.
Cationic Polymerization: While cationic polymerization is a common method for many vinyl monomers, its application to isopropenyl-pyridines is less straightforward. The basic nitrogen atom of the pyridine ring can interact with and neutralize the cationic initiators or propagating species, complicating the reaction. However, cationic polymerization of related monomers like 2-isopropenyl-2-oxazoline (B30960) has been achieved, suggesting potential pathways for pyridine-based monomers under specific conditions, such as in the presence of radical inhibitors. mdpi.comnih.gov
Radical Polymerization: Free-radical polymerization, often initiated by compounds like azobisisobutyronitrile (AIBN), can be used to polymerize isopropenyl-pyridines. nih.govgoogle.com However, conventional free-radical methods typically yield polymers with broad molecular weight distributions and less control over the macromolecular architecture compared to living techniques. nih.gov
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with narrow polydispersity. sigmaaldrich.comsigmaaldrich.com This method has been successfully applied to vinyl pyridine monomers, like 2-vinylpyridine and 4-vinylpyridine, to create block copolymers. dntb.gov.ua By selecting the appropriate RAFT agent (e.g., dithioesters, trithiocarbonates), it is possible to control the polymerization of isopropenyl-pyridines and synthesize complex architectures. sigmaaldrich.comethernet.edu.et For example, RAFT has been used to copolymerize isopropenyl acetate (B1210297) with vinyl acetate, indicating its versatility for isopropenyl-class monomers. mdpi.com
Structure-Reactivity Relationships in Isopropenyl-Pyridine Polymerization
The structure of isopropenyl-pyridine monomers, particularly the position of the nitrogen atom and other substituents on the pyridine ring, plays a critical role in their polymerization behavior. acs.orgmdpi.combogazici.edu.tr The electron-withdrawing nature of the π-deficient pyridine ring influences the reactivity of the isopropenyl double bond. acs.orgacs.org
In anionic polymerization, the position of the nitrogen atom affects the stability of the propagating carbanion. This, in turn, influences the kinetics and thermodynamics of the polymerization, including the ceiling temperature. acs.org Studies comparing different isomers, such as 2-isopropenylpyridine and 4-isopropenylpyridine, would reveal differences in reactivity due to steric hindrance and the electronic effect of the nitrogen's position relative to the propagating center.
In transition-metal-catalyzed polymerization, the steric and electronic properties of the pyridine ligand are crucial. For example, in ethylene (B1197577) polymerization using pyridine-amine nickel catalysts, bulky groups on the pyridine ring can decrease catalytic activity. mdpi.com Similarly, for RAFT polymerization, the choice of RAFT agent must be tailored to the specific monomer, as the electronic nature of the pyridine ring will affect the stability of the intermediate radical adducts. mdpi.com These relationships are fundamental to designing catalysts and conditions to achieve desired polymer structures. beilstein-journals.org
Applications in Catalysis and Ligand Design Research
Development of 2-Methyl-3-isopropenylpyridine-derived Ligands for Coordination Chemistry
The pyridine (B92270) ring is a fundamental building block in the design of ligands for coordination chemistry due to its well-defined geometry and suitable electronic properties for coordinating with a wide variety of metal ions. thieme-connect.com The introduction of substituents, such as the methyl and isopropenyl groups in 2-methyl-3-isopropenylpyridine, allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. thieme-connect.comresearchgate.net
The development of ligands derived from substituted pyridines is a mature field of study, with a vast number of coordination compounds synthesized and characterized. researchgate.net These ligands can be monodentate, binding through the pyridine nitrogen, or can be incorporated into larger polydentate structures. epo.orgslideshare.net The isopropenyl group in 2-methyl-3-isopropenylpyridine offers a site for further functionalization, allowing for the creation of more complex ligand architectures, potentially including bidentate or polydentate ligands where the isopropenyl group is modified to contain another donor atom.
Research into pyridine-containing ligands has shown that their coordination behavior is influenced by several factors:
Steric Hindrance: The methyl group at the 2-position can influence the coordination geometry and the stability of the resulting metal complex.
Electronic Effects: The isopropenyl group, being an unsaturated moiety, can influence the electron density on the pyridine ring, thereby affecting its donor properties.
Further Functionalization: The double bond of the isopropenyl group is amenable to various chemical transformations, enabling the synthesis of a diverse library of ligands from a single precursor.
While specific studies on ligands derived directly from 2-methyl-3-isopropenylpyridine are not extensively documented in the reviewed literature, the principles of pyridine ligand design are well-established. For instance, a study on the synthesis of 2-amino-3-isopropenylpyridine highlights how the isopropenyl group can be incorporated into more complex heterocyclic systems through catalyzed reactions. researchgate.net This suggests a pathway for creating novel polydentate ligands from 2-methyl-3-isopropenylpyridine.
Table 1: General Properties of Pyridine-Based Ligands in Coordination Chemistry
| Property | Description | Reference |
| Coordination Modes | Primarily monodentate through the nitrogen atom. Can be part of bidentate or polydentate systems. | epo.orgslideshare.net |
| Steric Tuning | Substituents on the pyridine ring allow for control over the steric environment around the metal center. | thieme-connect.com |
| Electronic Tuning | Electron-donating or -withdrawing substituents modify the Lewis basicity of the pyridine nitrogen. | thieme-connect.com |
| Versatility | Forms complexes with a wide range of transition metals. | researchgate.net |
Role in Homogeneous and Heterogeneous Catalysis Processes
The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. whiterose.ac.ukacs.org In homogeneous catalysis , the catalyst is in the same phase as the reactants, often dissolved in a solvent. acs.orgmpg.de In heterogeneous catalysis , the catalyst is in a different phase, typically a solid with liquid or gaseous reactants. whiterose.ac.ukacs.org
Homogeneous Catalysis: Pyridine-based ligands, including derivatives of 2-methyl-3-isopropenylpyridine, are extensively used in homogeneous catalysis. numberanalytics.comiitm.ac.in They can stabilize metal centers, influence their reactivity, and control the selectivity of catalytic transformations. numberanalytics.com For example, rhodium complexes with pyridine ligands have been employed as catalysts for reactions such as the carbonylation of methanol (B129727) and the hydrogenation of alkenes. researchgate.net The solubility of metal complexes bearing ligands like 2-methyl-3-isopropenylpyridine is a key factor for their application in homogeneous systems.
Heterogeneous Catalysis: While less common for simple pyridine ligands, they can be incorporated into heterogeneous catalysts. This is often achieved by immobilizing the pyridine-containing complex onto a solid support, such as silica (B1680970) or polymers. numberanalytics.com This approach combines the high selectivity and tunability of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. numberanalytics.com The synthesis of substituted pyridines has been demonstrated using heterogeneous catalysts like zinc phosphate, highlighting the role of solid catalysts in reactions involving pyridine derivatives. rsc.org Furthermore, heterogeneous catalysts are crucial in industrial processes such as the production of alkylpyridines. google.com
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis with Pyridine-based Systems
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Reference |
| Catalyst Phase | Same as reactants | Different from reactants | whiterose.ac.ukacs.org |
| Activity/Selectivity | Often high and tunable | Can be high, but may be limited by mass transfer | researchgate.netnumberanalytics.com |
| Catalyst Separation | Often difficult | Generally straightforward | numberanalytics.com |
| Ligand Role | Stabilizes metal, tunes reactivity | Can be part of the active site or support | researchgate.netnumberanalytics.com |
Mechanistic Insights into Catalytic Reactions involving Pyridine Moieties
Understanding the mechanism of catalytic reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving pyridine-based ligands, several mechanistic aspects are of key importance.
The pyridine moiety can play several roles in a catalytic cycle. It can act as a simple 'spectator' ligand, remaining coordinated to the metal center throughout the reaction and influencing its electronic and steric properties. Alternatively, it can be a 'non-innocent' ligand, actively participating in the reaction through processes like aromatization-dearomatization, which has been observed in reactions with certain pincer-type pyridine-based ligands. acs.org
For a hypothetical catalytic reaction involving a complex of 2-methyl-3-isopropenylpyridine, one could envision several mechanistic possibilities:
The pyridine nitrogen coordinates to the metal center, and the isopropenyl group remains pendant, influencing the reaction through steric or electronic effects.
The isopropenyl group could also coordinate to the metal center, leading to a bidentate coordination mode and potentially opening up different reaction pathways.
The isopropenyl group could undergo a reaction itself, for example, isomerization or oligomerization, which could be either a desired transformation or a deactivation pathway.
Catalytic Oxidation Reactions of Methylpyridines
The catalytic oxidation of alkylpyridines is an important industrial process for the synthesis of pyridinecarboxylic acids and other valuable chemicals. acs.orgru.nl Various oxidizing agents and catalytic systems have been employed for these transformations.
The oxidation of methylpyridines, such as picolines and lutidines, can be achieved using hydrogen peroxide in the presence of a metal catalyst in a homogeneous system. nih.gov Kinetic studies on the N-oxidation of 2-methylpyridine (B31789) have been extended to other alkylpyridines, revealing that high temperatures and catalyst concentrations generally favor the desired N-oxidation. nih.gov
Vapor-phase oxidation of alkylpyridines over heterogeneous catalysts, such as V₂O₅/TiO₂, is another important route. rsc.org Studies using ESCA (Electron Spectroscopy for Chemical Analysis) have provided insights into the surface composition and oxidation state of the catalyst during the reaction, showing that the vanadium oxide is partially reduced during catalysis. rsc.org The oxidation of 2-methyl-5-alkylpyridines to 6-methylnicotinic acid using nitric acid has also been reported. googleapis.com
While specific studies on the catalytic oxidation of 2-methyl-3-isopropenylpyridine are scarce, the presence of both a methyl group and an unsaturated isopropenyl group suggests that this compound would be susceptible to oxidation. The selectivity of such a reaction would be a key challenge, as oxidation could potentially occur at the methyl group, the isopropenyl double bond, or the pyridine ring itself.
Table 3: Examples of Catalytic Oxidation of Alkylpyridines
| Substrate | Oxidant | Catalyst System | Product | Reference |
| 2-Methylpyridine | H₂O₂ | Complex metal catalyst | 2-Methylpyridine-N-oxide | nih.gov |
| Alkylpyridines | Air (vapor phase) | V₂O₅/TiO₂ | Pyridinecarboxylic acids | rsc.org |
| 2-Methyl-5-alkylpyridines | HNO₃ | None (pressure reaction) | 6-Methylnicotinic acid | googleapis.com |
Catalytic Hydrogenation Processes Involving Unsaturated Aliphatic Moieties
Catalytic hydrogenation is a fundamental reaction in organic synthesis, used to reduce unsaturated functional groups. slideshare.netlibretexts.org The isopropenyl group in 2-methyl-3-isopropenylpyridine is an unsaturated aliphatic moiety that can be readily hydrogenated.
The hydrogenation of carbon-carbon double and triple bonds is typically carried out using hydrogen gas and a heterogeneous catalyst, most commonly palladium, platinum, or nickel. libretexts.orgappliedcatalysts.com The reaction occurs on the surface of the metal catalyst, where both hydrogen and the unsaturated compound are adsorbed. libretexts.org The mechanism generally involves the syn-addition of hydrogen atoms to the double bond. libretexts.org
The selectivity of the hydrogenation can be a critical issue, especially in molecules with multiple reducible functional groups. For 2-methyl-3-isopropenylpyridine, hydrogenation of the isopropenyl group would be expected to occur under standard conditions for alkene hydrogenation. Hydrogenation of the pyridine ring is also possible but typically requires more forcing conditions.
While no specific studies on the catalytic hydrogenation of 2-methyl-3-isopropenylpyridine were found, research on the hydrogenation of other unsaturated compounds provides a good model for the expected reactivity. For instance, the catalytic hydrogenation of other alkenes is a well-understood process. libretexts.orgappliedcatalysts.com Furthermore, the hydrogenation of carbon dioxide to formate (B1220265) has been demonstrated using a cyclometalated lanthanum(III) MOF with bipyridyl dicarboxylate linkers, showcasing the use of pyridine-containing structures in hydrogenation catalysis. rsc.org
Table 4: Common Catalysts for the Hydrogenation of Alkenes
| Catalyst | Support | Typical Conditions | Reference |
| Palladium | Carbon (Pd/C) | H₂, room temp., atmospheric pressure | libretexts.org |
| Platinum | Platinum(IV) oxide (PtO₂) | H₂, room temp., atmospheric pressure | libretexts.org |
| Nickel | Raney Nickel | H₂, elevated temp. and pressure | libretexts.org |
Advanced Spectroscopic and Analytical Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For "2-Picoline, 3-isopropenyl-", ¹H and ¹³C NMR would provide definitive information on the connectivity of atoms and the chemical environment of each proton and carbon nucleus.
Research Findings: In a study on the synthesis of Methyl 2-[6-methyl-3-(prop-1-en-2-yl)picolinoyl]pent-4-enoate, which features a 6-methyl-3-isopropenylpyridine skeleton, detailed NMR data was recorded in deuterated chloroform (B151607) (CDCl₃). royalsocietypublishing.org The ¹H NMR spectrum clearly shows distinct signals for the protons on the pyridine (B92270) ring, the isopropenyl group, and the methyl group attached to the ring. royalsocietypublishing.org The pyridine protons appear as doublets at δ 7.45 (d, J = 7.9 Hz) and δ 7.23 (d, J = 7.8 Hz), characteristic of adjacent protons on the aromatic ring. royalsocietypublishing.org The isopropenyl group gives rise to two singlets for the terminal vinyl protons at δ 5.12 and δ 4.81, and a singlet for its methyl group at δ 2.03. royalsocietypublishing.org The picoline methyl protons resonate as a singlet at δ 2.54. royalsocietypublishing.org
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. royalsocietypublishing.org Key signals include those for the pyridine ring carbons (δ 156.04, 148.76, 138.58, 125.94), the isopropenyl carbons (δ 135.00 for the quaternary carbon and δ 116.82 for the methylene (B1212753) carbon), and the methyl carbons (δ 23.53 for the picoline methyl and δ 22.44 for the isopropenyl methyl). royalsocietypublishing.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign these signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. mdpi.commdpi.com Mechanistic studies, for instance on reactions involving the pyridine nitrogen or the isopropenyl double bond, would utilize NMR to track the formation of intermediates and products over time. researchgate.net
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine-H4 | 7.45 (d, J=7.9 Hz) | 138.58 |
| Pyridine-H5 | 7.23 (d, J=7.8 Hz) | 125.94 |
| Isopropenyl-C(CH₃) | - | 135.00 |
| Isopropenyl-CH₂ | 5.12 (s), 4.81 (s) | 116.82 |
| Isopropenyl-CH₃ | 2.03 (s) | 22.44 |
| Picoline-CH₃ | 2.54 (s) | 23.53 |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-HRMS, TOF-MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements, allowing for the confident determination of a molecule's elemental formula.
Research Findings: For the related compound, Methyl 2-[6-methyl-3-(prop-1-en-2-yl)picolinoyl]pent-4-enoate, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used. royalsocietypublishing.org It yielded an [M+H]⁺ ion at m/z 274.1428, which corresponds to the calculated exact mass for its protonated form, confirming the elemental composition C₁₆H₂₀NO₃. royalsocietypublishing.org For "2-Picoline, 3-isopropenyl-" (C₉H₁₁N), HRMS would be expected to show a molecular ion peak at an m/z value corresponding to its exact mass of 133.0891.
Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for analyzing volatile compounds like picoline derivatives. foodb.cajmchemsci.com In a GC-MS analysis, the sample is first separated based on its boiling point and polarity on a GC column, and then each separated component is ionized and detected by the mass spectrometer. This provides both the retention time (a characteristic of the compound under specific GC conditions) and a mass spectrum, which serves as a molecular fingerprint. jbcpm.comhmdb.ca The fragmentation pattern in the mass spectrum, resulting from the breakdown of the molecular ion, gives valuable structural clues. For instance, the mass spectra of methylpyridines typically show a strong molecular ion peak and characteristic fragments resulting from the loss of a hydrogen atom or a methyl group. nih.gov Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) or high-resolution mass spectrometry (LC-HRMS) would be the method of choice for analyzing less volatile derivatives or for complex mixtures. bldpharm.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering observed in Raman spectroscopy corresponds to the vibrations of specific chemical bonds and functional groups, providing a characteristic spectrum.
Research Findings: The IR spectrum for Methyl 2-[6-methyl-3-(prop-1-en-2-yl)picolinoyl]pent-4-enoate shows several characteristic absorption bands that would be expected for the "2-Picoline, 3-isopropenyl-" moiety. royalsocietypublishing.org These include C-H stretching vibrations from the aromatic pyridine ring and the aliphatic methyl and isopropenyl groups, typically found around 2850-3100 cm⁻¹. mdpi.com The presence of the C=C double bond of the isopropenyl group and the C=C/C=N bonds of the pyridine ring would give rise to stretching vibrations in the 1580-1640 cm⁻¹ region. royalsocietypublishing.orgrsc.org The NIST database for 2-methylpyridine (B31789) shows characteristic IR bands for the pyridine ring structure. nist.gov The out-of-plane C-H bending vibrations are also diagnostic, particularly for the substitution pattern on the pyridine ring.
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| C-H Stretch (Alkenyl/Aromatic) | ~3079 |
| C-H Stretch (Alkyl) | ~2980, 2950 |
| C=C Stretch (Isopropenyl) | ~1640 |
| C=C, C=N Stretch (Pyridine Ring) | ~1588 |
Advanced Chromatographic Techniques (e.g., HPLC, UPLC, SPME-GC) for Separation and Quantification
Advanced chromatographic techniques are indispensable for the separation, purification, and quantification of "2-Picoline, 3-isopropenyl-" from reaction mixtures or complex samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.
Research Findings: While specific HPLC/UPLC methods for "2-Picoline, 3-isopropenyl-" are not detailed in the searched literature, methods for related pyridine derivatives are well-established. For example, reversed-phase HPLC is commonly used to separate and quantify picolines and other nitrogen-containing compounds. bldpharm.com The choice of a suitable column (e.g., C18) and mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer) allows for the fine-tuning of the separation. bldpharm.com
For volatile compounds, Solid-Phase Microextraction (SPME) coupled with Gas Chromatography (SPME-GC) is a powerful technique for sample preparation and analysis. SPME allows for the extraction and preconcentration of analytes from a sample matrix onto a coated fiber, which is then thermally desorbed into the GC injector. This solvent-free method is highly sensitive and is used for analyzing trace levels of volatile organic compounds. GC is effective for separating isomers of alkylpyridines, which can be challenging due to their similar boiling points. cdnsciencepub.com
X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking.
Research Findings: No X-ray crystallographic data for "2-Picoline, 3-isopropenyl-" or its immediate derivatives were found in the reviewed scientific literature. researchgate.netugr.es To perform this analysis, the compound would first need to be synthesized and then crystallized to obtain a single crystal of sufficient quality. If a suitable crystal were obtained, XRD analysis would confirm the planarity of the pyridine ring and provide exact geometric parameters for the isopropenyl substituent, including the C-C bond lengths and the torsion angle relative to the pyridine ring. researchgate.netd-nb.info Powder XRD (pXRD) could also be used to characterize the bulk material, confirming its crystalline nature and identifying its crystal phase. google.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, rooted in quantum mechanics, are used to determine the electronic structure and predict the reactivity of chemical compounds. numberanalytics.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying pyridine (B92270) derivatives due to its balance of accuracy and computational cost. researchgate.netresearchgate.netresearchgate.netnrel.gov DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties. researchgate.net For instance, DFT has been used to investigate the electronic structure and reactivity of various pyridine derivatives, providing insights into their potential as corrosion inhibitors or in other material science applications. researchgate.netphyschemres.org
Key parameters derived from DFT calculations that help in understanding the reactivity of pyridine derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.netphyschemres.org A smaller energy gap generally suggests higher reactivity. Other DFT-derived descriptors such as Mulliken atomic charges, electrostatic potential, and global reactivity descriptors (hardness, softness, electronegativity) are also used to predict sites of electrophilic and nucleophilic attack. researchgate.netphyschemres.orgmdpi.com
In the context of substituted picolines, DFT calculations have been instrumental in rationalizing the regioselectivity of reactions. For example, studies on the C-H bond activation of 2-picoline have utilized DFT to understand the preference for activation at the sp² or sp³ hybridized carbon atoms. researchgate.net Furthermore, DFT calculations have been applied to study the reaction mechanisms of pyridine derivatives, providing energy profiles and transition state geometries. rsc.org
Table 1: Examples of DFT Functionals and Basis Sets Used in Pyridine Derivative Studies
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311++G(d,p) | Physicochemical properties and molecular docking of 3-picoline. researchgate.net | researchgate.net |
| B3LYP | 6-31G* | Optimization of imidazo[4,5-b]pyridine derivatives for QSAR models. researchgate.net | researchgate.net |
| B3LYP | 6-311G(d,p) | Investigation of C-H bond activation in 2-picoline. researchgate.net | researchgate.net |
| B3LYP | 6-311++G(d,p) | Structural and electronic properties of a pyrimidine (B1678525) carboxaldehyde derivative. researchgate.net | researchgate.net |
| M06-2X | def2-TZVP | Calculation of geometries, enthalpies, and other properties of organic radicals and closed-shell molecules, including pyridine derivatives. nrel.gov | nrel.gov |
| B3LYP-D3(BJ) | 6-311G(d,p)/SDD | Calculation of reaction energy profiles for pyridine derivatives. rsc.org | rsc.org |
Ab Initio and Post-Hartree-Fock Methods for Molecular Systems
Ab initio methods, which are based on first principles without empirical parameters, provide a rigorous approach to solving the electronic Schrödinger equation. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory. ststephens.net.in However, HF theory does not fully account for electron correlation, which is crucial for accurate predictions. ststephens.net.in
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed to incorporate electron correlation and achieve higher accuracy. numberanalytics.comststephens.net.in These methods are computationally more demanding than DFT but are often used for benchmarking and for systems where DFT may not be sufficiently accurate. ststephens.net.in For instance, high-level ab initio calculations like the Gaussian-4 (G4) and W1BD theories have been used to determine accurate gas-phase standard state enthalpies of formation for a range of organic compounds, which can include pyridine derivatives. acs.org Such accurate thermochemical data is vital for understanding reaction thermodynamics. acs.orgsut.ac.th
In the study of picoline isomers, ab initio calculations have been used to guide the assignment of microwave spectra and to determine molecular properties like rotational constants with high precision. nih.gov For example, MP2 level calculations have been shown to be useful for predicting rotational constants of picoline derivatives. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. nih.govplos.org By solving Newton's equations of motion, MD simulations can track the trajectory of atoms and molecules over time, providing insights into processes that are often inaccessible to experimental techniques alone. conicet.gov.ar
For flexible molecules like 2-Picoline,3-isopropenyl-(6CI), which has a rotatable isopropenyl group, MD simulations can be used to explore the conformational landscape and identify the most stable conformers. jst.go.jp This is crucial as the biological activity or reactivity of a molecule can be highly dependent on its three-dimensional structure. nih.gov For example, replica-exchange molecular dynamics (REMD) has been used to perform conformational analysis of molecules with flexible side chains, revealing the distribution of dihedral angles and identifying the most populated conformations. jst.go.jp
MD simulations are also invaluable for studying intermolecular interactions, such as those between a molecule and a solvent or a biological receptor. nih.gov These simulations can reveal the nature and strength of non-covalent interactions like hydrogen bonds and van der Waals forces, which govern molecular recognition and binding affinity. researchgate.net
Computational Prediction of Reaction Mechanisms and Energetics
Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting their energetic profiles. smu.edu By mapping the potential energy surface (PES) of a reaction, chemists can identify stationary points, including reactants, products, intermediates, and transition states. smu.edu
DFT and ab initio methods are commonly used to calculate the energies of these stationary points, allowing for the determination of reaction barriers (activation energies) and reaction enthalpies. rsc.orgnih.gov This information is critical for predicting the feasibility and rate of a chemical reaction. jlu.edu.cn For example, computational studies have been used to investigate the mechanism of C-H bond activation in picoline derivatives, comparing the energetics of different possible pathways. researchgate.net
Automated reaction path searching methods have been developed to explore complex reaction networks and even predict new, unexplored synthetic routes. rsc.orgnih.gov These methods can systematically search for reaction pathways connecting reactants and products, providing a comprehensive understanding of the reaction mechanism. rsc.orgnih.gov
Table 2: Computational Approaches for Reaction Mechanism and Energetics
| Method | Application | Key Findings | Reference |
| DFT (B3LYP) | C-H bond activation of 2-picoline | Calculated energies for the formation of η²-(N,C)-pyridyl products, showing similar reaction energies for thorium and uranium systems. researchgate.net | researchgate.net |
| DFT (M06-2X) | Regioselective substitution of pyridine derivatives | Proposed a reaction mechanism and calculated the free energy profile, identifying the rate-determining step. rsc.org | rsc.org |
| AFIR/RCMC | Prediction of new synthetic routes | Computationally predicted and experimentally validated new synthetic routes for fluorinated compounds. rsc.orgnih.gov | rsc.orgnih.gov |
Development and Application of Computational Models for Pyridine Derivatives
The development of computational models for pyridine derivatives encompasses a range of techniques aimed at predicting their properties and activities. ontosight.aiontosight.ai Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.netchemrevlett.com
These models often use molecular descriptors calculated from the optimized geometries of the molecules, which can be obtained from DFT or other quantum chemical methods. researchgate.net By establishing a mathematical relationship between the descriptors and the observed property, these models can be used to predict the activity or property of new, untested pyridine derivatives. researchgate.net This approach is widely used in drug discovery and materials science to guide the design of new compounds with desired characteristics. ontosight.aichemrevlett.comtandfonline.com
Computational models are also employed in the design and screening of new pyridine derivatives for specific applications. For example, molecular docking, a method that predicts the preferred orientation of a ligand when bound to a receptor, is used to screen virtual libraries of compounds and identify potential drug candidates. researchgate.nettandfonline.com These in silico methods help to prioritize compounds for synthesis and experimental testing, thereby accelerating the research and development process. ontosight.aitandfonline.com
Environmental Transformation and Degradation Pathways in Academic Context
Mechanistic Studies of Abiotic Degradation Processes
Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the transformation of pyridine-based compounds in the environment. The primary mechanisms include photolysis and hydrolysis.
Photodegradation:
The presence of aromatic ring systems and conjugated π systems in pyridine (B92270) derivatives facilitates the absorption of solar radiation, leading to photodegradation. rsc.org For many pharmaceuticals and industrial chemicals with such structures, photolysis is a major removal mechanism from aquatic environments. rsc.org The rate and extent of direct photolysis are influenced by factors such as the molar absorption properties of the chemical and the intensity of UV-B and UV-A radiation. rsc.org
Studies on various pyridine derivatives have shown that they are susceptible to photodegradation. For instance, the photodegradation of pyridine itself can be effectively catalyzed by semiconductors like zinc oxide (ZnO) and titanium dioxide (TiO2) under UV or solar light. researchgate.netespublisher.com The process involves the generation of highly reactive hydroxyl radicals that attack the pyridine ring, leading to its cleavage and eventual mineralization. researchgate.net The efficiency of this process is often pH-dependent, with optimal degradation of pyridine observed at a pH of 8 in the presence of ZnO. espublisher.com
For substituted pyridines, the nature and position of the substituent can significantly influence the photodegradation rate. tandfonline.com For example, in the case of 1,4-dihydropyridines, the presence of a chlorine atom in the phenyl ring was found to strongly increase the degradation rate, while a fluorine atom enhanced stability. nih.gov Although direct data for the isopropenyl group on a picoline ring is scarce, the double bond in the isopropenyl substituent of "2-Picoline,3-isopropenyl-(6CI)" could potentially be susceptible to oxidative attack initiated by photochemically generated reactive species.
Hydrolysis:
Hydrolysis can be an important degradation pathway for certain pyridine derivatives, particularly under specific pH conditions and for compounds with susceptible functional groups. acs.org While pyridine itself is generally resistant to hydrolysis under typical environmental conditions, the presence of certain substituents can alter its reactivity. nih.gov
Research on platinum(II) diamine anticancer compounds containing picoline ligands has provided insights into the hydrolysis of the picoline ring system, although this is in the context of a metal complex. acs.orgnih.gov These studies show that the rate of hydrolysis can be influenced by the isomeric position of the methyl group (picoline). acs.orgnih.gov For instance, the hydrolysis of a 3-picoline complex was found to reach equilibrium significantly more slowly than a 2-picoline complex. acs.org The hydrolysis of cyanopyridines to their corresponding amides and carboxylic acids is another example of how substituents dictate the hydrolytic fate of the pyridine ring. google.com For "2-Picoline,3-isopropenyl-(6CI)," significant direct hydrolysis of the core pyridine or picoline structure is not expected under neutral environmental pH. However, the isopropenyl group could potentially undergo hydration reactions, although the rates are likely to be slow without catalytic influence.
Biotransformation Pathways and Microbial Degradation Mechanisms for Pyridine Derivatives
Microbial degradation is a primary mechanism for the removal of pyridine and its derivatives from soil and water. tandfonline.com Numerous bacteria capable of utilizing pyridines as sole sources of carbon and nitrogen have been isolated from various environments. tandfonline.com
The initial step in the aerobic biodegradation of many pyridine derivatives is typically hydroxylation of the pyridine ring. nih.gov This hydroxylation increases the water solubility and polarity of the substrate, preparing it for ring cleavage. nih.gov The position of hydroxylation is influenced by the existing substituents on the ring. nih.gov For many simple pyridine derivatives, degradation proceeds through hydroxylated intermediates. tandfonline.com
Several bacterial genera, including Arthrobacter, Bacillus, Nocardia, and Pseudomonas, have been identified as being involved in pyridine degradation. researchgate.net For example, Bacillus aryabhattai has been shown to completely degrade pyridine. researcher.life The degradation of 2-picoline (alpha-picoline) has been studied in Arthrobacter sp., where the proposed pathway involves the formation of 2,3-dihydroxy-6-picoline followed by ring cleavage. researchgate.net
The general mechanism for the aerobic degradation of pyridine derivatives often involves the following key steps:
Hydroxylation: Introduction of one or more hydroxyl groups onto the pyridine ring, often catalyzed by monooxygenases or dioxygenases. nih.govresearchgate.net
Ring Cleavage: The hydroxylated ring is then cleaved, typically by a dioxygenase, to form an aliphatic intermediate.
Further Metabolism: The resulting aliphatic compound is further metabolized through central metabolic pathways, such as the Krebs cycle.
The presence of an alkyl group, such as the methyl group in picoline, can influence the degradation pathway. For "2-Picoline,3-isopropenyl-(6CI)," it is plausible that microbial degradation would be initiated by oxidation of either the methyl group, the isopropenyl group, or the pyridine ring itself. The isopropenyl group, with its reactive double bond, presents a likely site for initial enzymatic attack, potentially leading to the formation of an alcohol or epoxide, which would then be further metabolized.
Identification and Analysis of Environmental Transformation Products
For pyridine itself, photocatalytic degradation has been shown to lead to a series of intermediates before complete mineralization. researchgate.net In the case of the microbial degradation of pyridine by Paracidovorax sp., intermediate metabolites such as N-Ethylurea, acetamidoacetaldehyde, and N-Hydroxymethylacetamide have been identified. researcher.life
For substituted pyridines, the transformation products will depend on the parent compound and the degradation pathway. The photodegradation of 1,4-dihydropyridines, for example, primarily results in the formation of the corresponding aromatized pyridine derivative. nih.gov In the sensitized photooxidation of 3-hydroxypyridine, products resulting from the cleavage of the pyridine ring, as well as 2,3-dihydroxypyridine, have been detected. core.ac.uk
Given the structure of "2-Picoline,3-isopropenyl-(6CI)," potential abiotic transformation products could include hydroxylated derivatives of the pyridine ring or oxidized forms of the isopropenyl side chain (e.g., an alcohol, ketone, or epoxide). Biotic transformation would likely lead to a wider array of metabolites, starting with hydroxylated or oxidized intermediates and progressing to ring cleavage products.
Table 1: Potential Transformation Products of 2-Picoline,3-isopropenyl-(6CI) based on Degradation of Related Compounds
| Degradation Pathway | Potential Intermediate/Product Class | Rationale based on Related Compounds |
| Photodegradation | Hydroxylated Picoline Derivatives | Hydroxylation is a common initial step in the photooxidation of aromatic rings. |
| Oxidized Isopropenyl Group (e.g., alcohol, ketone) | The double bond is a reactive site for attack by photochemically generated radicals. | |
| Biotransformation | Hydroxylated Ring and/or Side Chain | Microbial mono- and dioxygenases typically initiate degradation via hydroxylation. nih.gov |
| Ring Cleavage Products (e.g., aliphatic acids) | A common fate following hydroxylation in pyridine biodegradation pathways. researchgate.net | |
| Epoxides/Diols from Isopropenyl Group | A common microbial strategy for metabolizing alkene functionalities. |
Academic Approaches to Environmental Fate Modeling
Environmental fate modeling for organic compounds like "2-Picoline,3-isopropenyl-(6CI)" integrates data on physical-chemical properties, abiotic degradation rates, and biotransformation kinetics to predict a compound's distribution and persistence in the environment.
For pyridine and its derivatives, models would consider their relatively high water solubility and potential for transport in groundwater. researchgate.net The fate of these compounds is a function of photochemical transformations, complexation, surface attenuation, transport, and biological degradation. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) models are often employed to estimate properties that are difficult or expensive to measure experimentally. For instance, the atmospheric half-life of 3-methylpyridine (B133936) due to reaction with photochemically-produced hydroxyl radicals has been estimated using its measured rate constant. nih.gov
Table 2: Key Parameters for Environmental Fate Modeling of Pyridine Derivatives
| Parameter | Significance in Environmental Fate Modeling | Example Value for a Related Compound (3-Picoline) |
| Log Kow | Indicates potential for bioaccumulation and sorption to organic matter. | 1.2 nih.gov |
| Vapor Pressure | Determines the tendency to partition into the atmosphere. | 3.55 mm Hg at 25 °C |
| Water Solubility | Affects mobility in aquatic systems and potential for leaching. | 1.11 M at 25 °C |
| Photodegradation Rate | Quantifies removal from sunlit surface waters and the atmosphere. | Atmospheric half-life of ~7 days for 3-methylpyridine. nih.gov |
| Biodegradation Rate | Determines persistence in soil and water. | Rapid degradation observed for 3-methylpyridine in aerobic groundwater. nih.gov |
Synthesis and Exploration of Derivatives of 2 Methyl 3 Isopropenylpyridine
Functionalization at Pyridine (B92270) Ring Positions (e.g., Nitration, Halogenation, Alkylation)
The pyridine ring of 2-methyl-3-isopropenylpyridine is a key target for chemical modification, allowing for the introduction of various functional groups that can significantly alter its chemical properties. Reactions such as nitration, halogenation, and alkylation are fundamental to this process.
Nitration: The introduction of a nitro group (–NO₂) onto the pyridine ring is a common strategy to create electron-deficient systems, which can then serve as precursors for further transformations. For related 2-methylpyridines, nitration can be achieved, often leading to 3-nitro or 3,5-dinitro derivatives. mdpi.com These nitrated compounds are valuable intermediates. For instance, the nitro group in 2-methyl-3-nitropyridines can be displaced by nucleophiles in a process known as Nucleophilic Aromatic Substitution (SNAr). mdpi.com This reaction is a powerful tool for introducing sulfur-based nucleophiles (thiolates), among others, onto the pyridine ring. mdpi.com
Halogenation: Halogen atoms can be introduced into the pyridine ring to serve as handles for cross-coupling reactions or as leaving groups for nucleophilic substitutions. The direct halogenation of pyridines can be challenging but is often accomplished under specific conditions. An alternative and often more effective method involves the late-stage functionalization of the pyridine ring through C–H fluorination, followed by nucleophilic aromatic substitution (SNAr) of the fluoride. nih.gov This two-step process allows for the installation of a diverse array of functionalities, including alkoxy, amino, and cyano groups, under mild conditions. nih.gov
Alkylation: The introduction of alkyl groups onto the pyridine ring can be achieved through several methods. One powerful technique is the directed metalation of the pyridine ring using strong bases like lithium diisopropylamide (LDA) or a mixture of n-BuLi and LiDMAE, followed by quenching with an alkyl halide. d-nb.info This approach allows for regioselective functionalization. For example, 3-methylpyridine (B133936) undergoes lithiation primarily at the para-position (C-4) to the methyl group. d-nb.info Another method involves the reaction of the pyridine with organolithium reagents, which resembles the Chichibabin reaction, to install alkyl groups at the 2- and 6-positions. Phase-transfer catalysis has also been employed for the alkylation of methyl-substituted pyridines.
| Functionalization | Reagents/Conditions | Outcome | Relevant Findings |
| Nitration | Mixed acid (HNO₃/H₂SO₄) | Introduction of -NO₂ group(s) | Creates electron-deficient ring; enables SNAr reactions. mdpi.com |
| Halogenation | AgF₂ followed by nucleophile | Site-selective C-H fluorination and subsequent substitution. nih.gov | Allows installation of diverse functional groups (alkoxy, amino, etc.). nih.gov |
| Alkylation | 1. n-BuLi/LiDMAE 2. Alkyl halide | Regioselective C-H lithiation and alkylation. d-nb.info | The position of substitution is directed by existing substituents. d-nb.info |
| Alkylation | Organolithium reagents (e.g., t-BuLi) | Direct nucleophilic addition of alkyl groups. | Effective for introducing bulky alkyl groups at positions 2 and 6. |
Modifications and Reactions of the Isopropenyl Group
The isopropenyl group (–C(CH₃)=CH₂) is a reactive functional group that offers numerous possibilities for derivatization. Its double bond can undergo a variety of addition and reduction reactions.
A primary reaction of the isopropenyl group is hydrogenation. This reaction converts the unsaturated isopropenyl moiety into a saturated isopropyl group. For example, 3-isopropenylpyridine can be hydrogenated to 3-isopropylpyridine using Adams' catalyst (PtO₂) in a solution of acetic acid and ethanol. cdnsciencepub.com This transformation is a straightforward method to produce the corresponding alkyl-substituted pyridine from the alkenyl precursor.
Other potential reactions of the isopropenyl double bond, analogous to those of other alkenes, include oxidation (e.g., with ozone or permanganate (B83412) to yield a ketone), hydrohalogenation (addition of H-X), and hydration (addition of water under acidic conditions). The isopropenyl group could also potentially undergo polymerization or participate in cycloaddition reactions, further expanding the synthetic utility of the parent molecule.
| Reaction | Reagents/Conditions | Product | Description |
| Hydrogenation | H₂, Adams' catalyst (PtO₂) | 2-Methyl-3-isopropylpyridine | The double bond of the isopropenyl group is saturated. cdnsciencepub.com |
Synthesis of Novel Heterocyclic Systems Incorporating the 2-Methyl-3-isopropenylpyridine Scaffold
The 2-methyl-3-isopropenylpyridine framework can serve as a starting point for the construction of more complex, fused heterocyclic systems. This is often achieved by first modifying one of the existing functional groups to introduce a reactive site that can participate in a cyclization reaction.
One documented approach involves the synthesis of 2-amino-3-isopropenylpyridine, which can then be reacted with 1-substituted piperidin-4-ones in the presence of an acid catalyst. researchgate.net This reaction leads to the formation of novel pyrrolo[2,3-b]pyridine derivatives through a proposed intramolecular 1,5-electrocyclization of a dipolar intermediate. researchgate.net
Furthermore, the principles of heterocyclic synthesis can be applied to derivatives of 2-methyl-3-isopropenylpyridine. For example, functional groups introduced onto the pyridine ring or derived from the isopropenyl group can act as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build biaryl or heteroaryl systems. mdpi.com Similarly, multicomponent reactions, which allow for the construction of complex molecules in a single step, could be designed using the pyridine scaffold. Various strategies exist for synthesizing fused systems like pyrimidines, quinolines, and other heterocycles from appropriately functionalized precursors. organic-chemistry.orgclockss.org
| Starting Material | Reaction Partner | Resulting Heterocycle | Synthetic Strategy |
| 2-Amino-3-isopropenylpyridine researchgate.net | 1-Substituted piperidin-4-ones researchgate.net | Pyrrolo[2,3-b]pyridines researchgate.net | Acid-catalyzed condensation followed by intramolecular electrocyclization. researchgate.net |
Future Research Directions and Emerging Areas
Integration with Advanced Materials Science Research
The dual functionality of 3-isopropenyl-2-methylpyridine offers compelling avenues for the creation of novel functional materials. The isopropenyl group serves as a handle for polymerization, analogous to other isopropenyl-substituted heterocycles like 2-isopropenylpyridine (B1346815) and 2-isopropenyl-2-oxazoline (B30960). ontosight.aimdpi.com Future research could focus on leveraging this reactivity to synthesize a new class of functional polymers.
Key Potential Research Areas:
Smart Polymers: The pyridine (B92270) moiety's pH-responsive nature could be integrated into polymers, creating materials that change their solubility, conformation, or binding properties in response to environmental pH changes.
Polymer-Supported Catalysts: The pyridine unit can act as a ligand to coordinate with metal catalysts. By polymerizing the monomer, heterogeneous catalysts could be developed that are easily recoverable and reusable.
Conductive Polymers: While 2-isopropenylpyridine has been explored for creating polymers with interesting conductive properties, the specific substitution pattern of 3-isopropenyl-2-methylpyridine could lead to materials with unique electronic characteristics. ontosight.ai
Research into the anionic polymerization of isopropenyl-substituted monomers has shown that the process can be highly controlled, yielding polymers with predictable molecular weights and narrow distributions. acs.orgacs.org Applying these living polymerization techniques to 3-isopropenyl-2-methylpyridine could enable the precise design of block copolymers and other advanced polymer architectures.
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which studies chemical systems composed of multiple molecules, is a field where 3-isopropenyl-2-methylpyridine could make significant contributions. The pyridine nitrogen atom is a well-established site for both hydrogen bonding and coordination with metal ions. acs.orgresearchgate.net
Future investigations could harness these properties for creating complex, self-assembling systems:
Metallo-supramolecular Architectures: The compound can act as a monodentate or bidentate ligand, binding to metal centers to form discrete coordination complexes or extended metal-organic frameworks (MOFs). The steric bulk of the methyl and isopropenyl groups would heavily influence the geometry and stability of these assemblies.
Hydrogen-Bonded Networks: The pyridine nitrogen can act as a hydrogen bond acceptor, enabling the formation of ordered structures when combined with suitable hydrogen-bond-donating molecules. acs.org
Molecular Encapsulation: Pyridine-containing structures have been used to create capsule-like assemblies that can encapsulate guest molecules, modifying their properties and reactivity. dokumen.pub The specific shape of 3-isopropenyl-2-methylpyridine could lead to novel host-guest systems with unique selectivities. dokumen.pubmiami.edu
Studies on pyridine-substituted oligopeptides have demonstrated their utility as scaffolds for assembling multimetallic complexes, a principle that could be adapted for polymers derived from 3-isopropenyl-2-methylpyridine. nih.gov The ability to control the assembly of such molecules opens doors to creating new sensors, catalysts, and molecular machines. chemrxiv.org
Development of Novel Synthetic Methodologies and Reagents
While syntheses for various substituted pyridines exist, the development of more efficient, selective, and environmentally benign methods is an ongoing goal in organic chemistry. mdpi.comnih.govnih.gov Future research could focus on novel pathways to synthesize 3-isopropenyl-2-methylpyridine and its derivatives, as well as using the compound itself as a versatile starting material.
Potential Synthetic Advances:
Modern Cross-Coupling Reactions: Advanced catalytic methods, such as Suzuki, Stille, or Negishi couplings, could be developed for the regioselective introduction of the isopropenyl group onto a pre-existing 2-methylpyridine (B31789) core. This would offer greater flexibility and functional group tolerance compared to traditional methods.
C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring or the methyl group offers a highly atom-economical route to synthesize this and related compounds. nih.govacs.org Flow chemistry processes could enable the rapid and scalable production of 2-methylpyridines. mdpi.com
Use as a Reagent Platform: The isopropenyl group can be chemically modified through various reactions (e.g., oxidation, reduction, addition) to create a library of new functionalized pyridine reagents for use in drug discovery and materials science.
Recent advances in one-pot, multi-component reactions for creating highly functionalized pyridines highlight a trend towards more efficient and sustainable synthesis that could be applied in this context. researchgate.net
Advanced Computational and Data Science Approaches in Pyridine Chemistry Research
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. For a molecule like 3-isopropenyl-2-methylpyridine, computational studies can offer deep insights into its behavior and potential applications before committing to extensive lab work. bohrium.com
Future Computational Research Directions:
Conformational and Electronic Analysis: Density Functional Theory (DFT) can be used to determine the stable conformations of the molecule, particularly the rotational barrier of the isopropenyl group, and to map its electronic properties like the molecular electrostatic potential (MEP). researchgate.net This information is crucial for understanding its reactivity and intermolecular interactions. eurjchem.comscispace.com
Reaction Mechanism Elucidation: Computational modeling can be used to study the mechanisms of polymerization, metal coordination, and other reactions involving the compound. acs.orgscholaris.ca This can help in optimizing reaction conditions and predicting outcomes.
In Silico Design of Materials: By simulating the properties of hypothetical polymers or supramolecular assemblies based on this monomer, researchers can screen for promising candidates for specific applications, such as drug delivery or corrosion inhibition. eurjchem.comnih.gov
QSAR and Machine Learning: As more data on this and related pyridine derivatives become available, quantitative structure-activity relationship (QSAR) models and machine learning algorithms could be developed to predict properties like biological activity or material performance, accelerating the discovery process. nih.govresearchgate.net
Such computational studies have already been applied to various pyridine derivatives to predict properties ranging from drug-likeness to kinetic stability and chemical reactivity. bohrium.comresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2-Picoline,3-isopropenyl-(6CI), and how can reaction parameters be optimized for reproducibility?
- Methodological Approach: Apply the PICO framework to structure variables:
- Population : Reactants (e.g., picoline derivatives, isopropenyl precursors).
- Intervention : Synthesis methods (e.g., Friedel-Crafts alkylation, cross-coupling).
- Comparison : Catalysts (e.g., Lewis acids vs. transition metals), solvents (polar vs. nonpolar).
- Outcome : Yield, purity, reaction efficiency.
Use Design of Experiments (DoE) to systematically screen parameters (temperature, catalyst loading). For example, a fractional factorial design can identify optimal conditions .- Data Table Example:
| Parameter | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Reaction Temp (°C) | 80-140 | 110 | +28% |
| Catalyst Loading | 5-20 mol% | 12 mol% | +19% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-Picoline,3-isopropenyl-(6CI), and how should data interpretation be approached?
- Methodological Approach:
- ¹H/¹³C NMR : Identify methyl groups (δ 2.35 ppm for picoline; δ 5.1-5.3 ppm for isopropenyl protons).
- High-resolution MS : Validate molecular ion ([M+H]⁺).
- HPLC/GC-MS : Assess purity and detect byproducts.
Cross-reference with computational simulations (e.g., Gaussian for IR stretches) to resolve solvent-induced artifacts .
Advanced Research Questions
Q. How do steric and electronic effects in 2-Picoline,3-isopropenyl-(6CI) influence its reactivity in transition metal-catalyzed transformations?
- Methodological Approach:
- Kinetic Isotope Effects (KIE) : Quantify electronic contributions to reaction rates.
- X-ray Crystallography : Map steric hindrance around the isopropenyl group.
- DFT Calculations : Compare B3LYP/6-31G* transition states with experimental regioselectivity in Heck/Suzuki couplings .
Q. What strategies resolve contradictions between computational predictions and experimental observations regarding the compound’s stability under environmental conditions?
- Methodological Approach:
- Controlled Ozonolysis : Simulate tropospheric degradation (20% O₃, UV) and monitor intermediates via inline FTIR/GC-MS.
- Computational Adjustments : Incorporate solvent cage effects and use higher-level basis sets (CCSD(T)/aug-cc-pVTZ) .
Q. How can advanced microspectroscopic imaging elucidate surface adsorption dynamics of 2-Picoline,3-isopropenyl-(6CI) on indoor environmental interfaces?
- Methodological Approach:
- AFM-IR Nanoimaging : Track molecular orientation changes on silica surfaces over 24 hours.
- ToF-SIMS Depth Profiling : Quantify penetration into porous materials under humidity-controlled conditions .
Methodological Frameworks for Rigorous Inquiry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
